molecular formula C16H23Cl2NO2 B4137939 N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopentanamine hydrochloride

N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopentanamine hydrochloride

Cat. No. B4137939
M. Wt: 332.3 g/mol
InChI Key: CPHDTGHSAYXPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopentanamine hydrochloride, also known as PAC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PAC is a member of the phenethylamine class of compounds and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopentanamine hydrochloride is not fully understood, but it is believed to act as a selective agonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including learning and memory, and is believed to play a role in the pathophysiology of several neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to enhance cognitive function and memory retention. It has also been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopentanamine hydrochloride is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation is that its effects on the central nervous system are not fully understood, and further research is needed to determine its potential therapeutic applications.

Future Directions

There are several potential future directions for research on N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopentanamine hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a cognitive enhancer or nootropic. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Scientific Research Applications

N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopentanamine hydrochloride has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a variety of effects on the central nervous system, including the ability to enhance cognitive function and memory retention.

properties

IUPAC Name

N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2.ClH/c1-3-8-20-16-14(17)9-12(10-15(16)19-2)11-18-13-6-4-5-7-13;/h3,9-10,13,18H,1,4-8,11H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHDTGHSAYXPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2CCCC2)Cl)OCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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